Product packaging for 3,4,5-Trimethoxybenzylamine(Cat. No.:CAS No. 18638-99-8)

3,4,5-Trimethoxybenzylamine

Cat. No.: B102388
CAS No.: 18638-99-8
M. Wt: 197.23 g/mol
InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N
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Description

Contextualization within Benzylamine (B48309) Chemical Space

The benzylamine moiety, a benzyl (B1604629) group attached to an amine, is a prevalent structural motif in a vast array of biologically active compounds and pharmaceuticals. wikipedia.org Benzylamines and their derivatives are considered a "privileged scaffold" in drug discovery, meaning they are capable of binding to a variety of biological targets. This broad applicability has led to the extensive exploration of the benzylamine chemical space, which encompasses a wide range of substituted analogs. nih.govacs.org

3,4,5-Trimethoxybenzylamine holds a specific and important position within this chemical space. The three methoxy (B1213986) groups significantly influence its electronic properties and potential for hydrogen bonding, which can in turn affect its interactions with biological molecules. ontosight.aicymitquimica.com This substitution pattern is found in a number of naturally occurring and synthetic compounds with diverse pharmacological activities.

Historical Perspective of its Importance in Organic Synthesis

The importance of this compound in organic synthesis is historically linked to the exploration of benzylamine derivatives in pharmaceutical research, a trend that gained momentum in the latter half of the 20th century. Its utility as a synthetic intermediate stems from its ability to participate in a variety of chemical reactions. The primary amine group is nucleophilic and can readily undergo reactions such as acylation and alkylation. cymitquimica.com

Early synthetic routes to related trimethoxybenzyl structures often began with naturally occurring compounds like gallic acid. Over time, advancements in organic chemistry have led to more efficient and direct methods for the synthesis of this compound itself, often involving the reduction of the corresponding 3,4,5-trimethoxybenzaldehyde (B134019) or its derivatives. ontosight.ai This accessibility has further cemented its role as a fundamental building block in the synthesis of complex molecules, including those with potential therapeutic applications. For instance, it has been used in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. fishersci.com

Overview of Current Research Trends and Areas of Interest

Current research involving this compound continues to expand on its foundational roles in synthesis and medicinal chemistry. A significant area of interest lies in its use as a precursor for the development of novel compounds with potential therapeutic value. ontosight.aismolecule.com Researchers are actively exploring its incorporation into more complex molecular frameworks to generate libraries of compounds for screening against various biological targets.

One notable trend is the use of this compound in the synthesis of derivatives with potential applications in areas such as neuropharmacology and oncology. For example, it has been used to create analogs of natural products to study their interaction with targets like P-glycoprotein, a protein associated with multidrug resistance in cancer. bhsai.org Furthermore, recent studies have investigated the use of this compound in the development of novel materials, such as organic-inorganic hybrid materials with interesting photophysical properties. acs.org The versatility of this compound ensures its continued relevance in the ongoing quest for new molecules with unique properties and functions.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol nih.gov
Appearance Colorless to pale yellow liquid or powder ontosight.aiechemi.com
Boiling Point 120°C to 122°C (at 0.05 mmHg) fishersci.com
Density 1.155 g/mL at 25 °C echemi.com
Refractive Index 1.548 fishersci.com
Solubility Not miscible or difficult to mix in water fishersci.comechemi.com
CAS Number 18638-99-8 cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B102388 3,4,5-Trimethoxybenzylamine CAS No. 18638-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanamine
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InChI

InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUSBMJCFBHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171891
Record name 3,4,5-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18638-99-8
Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-trimethoxybenzylamine
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Record name 3,4,5-TRIMETHOXYBENZYLAMINE
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Synthetic Methodologies for 3,4,5 Trimethoxybenzylamine

Conventional Synthetic Routes

The traditional synthesis of 3,4,5-Trimethoxybenzylamine predominantly relies on the reduction of precursor molecules, namely the corresponding benzaldehyde (B42025) and benzyl (B1604629) cyanide derivatives. These methods, while effective, often involve multi-step processes and the use of stoichiometric reducing agents.

Reduction of Corresponding Benzaldehyde Derivatives

A primary and widely utilized pathway to this compound involves the reduction of 3,4,5-trimethoxybenzaldehyde (B134019). This transformation can be achieved through several reductive strategies, including direct catalytic hydrogenation and reductive amination.

Reductive amination is a prominent method where the aldehyde is first condensed with an amine source, typically ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the desired primary amine. Various catalytic systems and reducing agents have been employed for this purpose. For instance, catalytic hydrogenation over noble metal catalysts such as palladium on carbon (Pd/C) in the presence of ammonia is a common approach. smolecule.com

Another approach involves the initial conversion of the aldehyde to its oxime derivative by reaction with hydroxylamine. The subsequent reduction of the 3,4,5-trimethoxybenzaldehyde oxime to the amine can be accomplished using potent reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. mdma.ch

Starting MaterialReagent(s)CatalystSolventReaction ConditionsYield
3,4,5-TrimethoxybenzaldehydeAmmonia, HydrogenPalladium on Carbon (Pd/C)---
3,4,5-Trimethoxybenzaldehyde OximeLithium Aluminum Hydride (LiAlH₄)-EtherRefluxGood

Note: Specific yield and reaction condition data for all listed methods were not consistently available in the reviewed literature.

Reduction of Corresponding Benzyl Cyanide Derivatives

An alternative conventional route to this compound is through the reduction of 3,4,5-trimethoxybenzyl cyanide. This method is advantageous as the nitrile group can be selectively reduced to a primary amine under various conditions.

Catalytic hydrogenation is a key technique for this transformation. Raney Nickel, a sponge-like nickel catalyst, is frequently used for the reduction of nitriles to primary amines. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695). To suppress the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia or by using specific catalyst modifications. bme.hu Other noble metal catalysts, such as palladium or rhodium-based systems, can also be employed for the hydrogenation of the benzyl cyanide derivative. mdma.ch

Starting MaterialReagent(s)CatalystSolventReaction ConditionsYield
3,4,5-Trimethoxybenzyl CyanideHydrogenRaney NickelEthanol--
3,4,5-Trimethoxybenzyl CyanideHydrogen, AmmoniaCobalt/SiO₂-80 °C, 80 barHigh Selectivity
3,4,5-Trimethoxybenzyl CyanidePotassium BorohydrideRaney NickelDry EthanolRoom TemperatureHigh

Note: Specific yield and detailed reaction condition data for all listed methods were not consistently available in the reviewed literature.

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

A notable advancement in the sustainable synthesis of amines is the use of heterogeneous catalytic reductive amination. For instance, a novel process utilizing a zirconium-based catalyst (ZrO₂ or ZrO(OH)₂) has been developed for the reductive amination of aldehydes. researchgate.netrsc.org This method employs N,N-dimethylformamide (DMF) as a solvent, a source of the amine, and a reductant, proceeding under mild conditions to afford tertiary amines with high yields. While this specific example leads to a tertiary amine, the underlying principle of using stable, reusable heterogeneous catalysts represents a significant step towards greener amine synthesis.

Biocatalysis has also emerged as a powerful tool for the synthesis of amines, offering high selectivity and mild reaction conditions. chemistryjournals.netresearchgate.netnih.govdtu.dk Enzymes such as imine reductases (IREDs) and transaminases are being explored for the asymmetric synthesis of chiral amines, which is of great interest in the pharmaceutical industry. The application of these biocatalytic systems to the synthesis of this compound could provide a highly sustainable and efficient alternative to traditional chemical methods. These enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis.

Flow chemistry is another emerging technology that offers enhanced control over reaction parameters, improved safety, and the potential for process intensification. While specific examples for the synthesis of this compound in flow reactors are not yet widely reported, the principles of flow chemistry are well-suited for optimizing the catalytic reductions and reductive aminations discussed, potentially leading to higher yields and purities in a continuous manufacturing setting.

ApproachCatalyst/EnzymeKey Features
Heterogeneous Catalytic Reductive AminationZirconium-based (ZrO₂, ZrO(OH)₂)Reusable catalyst, mild conditions, uses DMF as solvent, amine source, and reductant. researchgate.netrsc.org
BiocatalysisImine Reductases (IREDs), TransaminasesHigh selectivity, mild aqueous conditions, environmentally friendly. chemistryjournals.netresearchgate.netnih.govdtu.dk

3,4,5 Trimethoxybenzylamine As a Key Intermediate in Organic Transformations

Application in Glycoside Synthesis

The strategic introduction of amine functionalities into carbohydrate structures is a significant area of research, often leading to compounds with interesting biological properties. 3,4,5-Trimethoxybenzylamine has proven to be an effective nucleophile in the synthesis of glycosides, particularly through the ring-opening of strained anhydro sugar derivatives.

Regioselective Ring-Opening Reactions with Anhydro Sugar Derivatives

Anhydro sugars, which contain an epoxide ring, are valuable precursors in carbohydrate chemistry. The oxirane ring is highly strained and susceptible to nucleophilic attack, allowing for the introduction of various substituents with a high degree of stereocontrol. The reaction of this compound with an anhydro sugar, such as benzyl (B1604629) 2,3-anhydro-β-L-ribopyranoside, exemplifies a regioselective ring-opening reaction.

In this transformation, the nitrogen atom of the this compound acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack typically proceeds via an SN2 mechanism, leading to the opening of the three-membered ring. The regioselectivity of the attack, which determines the final position of the newly introduced amino group, is governed by factors such as steric hindrance and the electronic nature of the substrate. The outcome is the formation of a 3-deoxy-3-amino sugar derivative, where the 3,4,5-trimethoxybenzylamino group is incorporated at the C-3 position of the sugar. This method provides a predictable and efficient way to introduce the biologically relevant 3,4,5-trimethoxyphenyl moiety onto a sugar scaffold. organic-chemistry.org

Synthesis of Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside

A specific application of the aforementioned regioselective ring-opening is the synthesis of Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. The reaction involves heating benzyl 2,3-anhydro-β-L-ribopyranoside with this compound. The choice of solvent is critical for the success of this synthesis. While conducting the reaction neat (without a solvent) leads to decomposition, and the use of a polar aprotic solvent like dimethylformamide results in low yields, refluxing the reactants in ethanol (B145695) has been found to be the most effective method, affording the desired product in a 72.5% yield. organic-chemistry.org

The structure of the resulting Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside has been confirmed through various analytical techniques, including elemental analysis, ¹H-NMR, and ¹³C-NMR spectroscopy. organic-chemistry.org The successful synthesis demonstrates the utility of this compound as a key reagent for accessing modified glycosides with potential biological applications.

Role in the Preparation of Amine Derivatives

Beyond its use in carbohydrate chemistry, this compound is a fundamental building block for the synthesis of more complex secondary and unsymmetrical amines, as well as amide derivatives.

Synthesis of Symmetric Secondary Amines

Symmetric secondary amines can be synthesized from primary amines through various catalytic methods. One such method is the deaminative coupling of primary amines, where two molecules of a primary amine react to form a symmetric secondary amine with the liberation of ammonia (B1221849). Ruthenium-based catalysts have shown significant efficacy in promoting this transformation. Both benzylic and aliphatic primary amines, including by extension this compound, are suitable substrates for this type of reaction. ias.ac.inresearchgate.net The process is environmentally benign as the only byproduct is ammonia. ias.ac.in

Catalyst SystemSubstrate TypeProductByproduct
Ruthenium ComplexPrimary Amines (e.g., this compound)Symmetric Secondary AmineAmmonia

Ruthenium-Catalyzed Deaminative Coupling for Unsymmetric Secondary Amines

The synthesis of unsymmetric secondary amines, where the two substituents on the nitrogen atom are different, can also be achieved using ruthenium-catalyzed deaminative coupling. This reaction couples two different primary amines. acs.org A catalytic system generated in situ from a tetranuclear Ru-H complex in the presence of a catechol ligand has been found to be highly chemoselective for the formation of unsymmetric secondary amines. organic-chemistry.orgacs.org This method is operationally simple and tolerates a variety of functional groups. organic-chemistry.org When benzylic amines are reacted with aliphatic amines, the selective formation of unsymmetric secondary amines is observed. organic-chemistry.org

The proposed mechanism involves the formation of an imine intermediate, followed by a nucleophilic addition and a C-N bond cleavage, which is the rate-limiting step. organic-chemistry.org This catalytic approach offers a direct and efficient route to a wide range of unsymmetrical secondary amines from readily available primary amines like this compound.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAnother Primary AmineRu-H complex with Catechol ligandUnsymmetric Secondary Amine

Formation of N-(Trimethoxybenzyl)nonanamide Analogues

This compound can be readily converted into its corresponding amide derivatives through reaction with carboxylic acids or their activated forms, such as acyl chlorides or anhydrides. To synthesize N-(3,4,5-trimethoxybenzyl)nonanamide, this compound would be reacted with nonanoyl chloride or nonanoic acid under appropriate coupling conditions.

This straightforward acylation reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. This reaction is a fundamental transformation in organic synthesis and provides a reliable method for the preparation of a wide array of N-substituted amides. The resulting N-(3,4,5-trimethoxybenzyl)nonanamide analogues are of interest in medicinal chemistry due to the presence of the bioactive trimethoxyphenyl group.

Utilization in Heterocyclic Chemistry

The 3,4,5-trimethoxyphenyl group is a common structural motif in a variety of biologically active heterocyclic compounds. While the direct use of this compound as a starting material for the construction of triazole and thiazole (B1198619) rings is not widely reported, its structural relative, 3,4,5-trimethoxybenzaldehyde (B134019), serves as a more common precursor.

Synthesis of Triazole-Containing Compounds

The synthesis of triazole derivatives often involves the cyclization of intermediates containing the requisite nitrogen and carbon atoms. While direct routes starting from this compound are not well-documented, a study on 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles highlights the incorporation of the 3,4,5-trimethoxyphenyl moiety. nih.gov This synthesis, however, commences from 3,4,5-trimethoxybenzoic acid, which is acylated onto a pre-formed triazole precursor.

Preparation of Thiazole-Based Scaffolds

The construction of thiazole rings, often accomplished through the Hantzsch thiazole synthesis, typically involves the reaction of an α-haloketone with a thioamide. youtube.com A recent synthesis of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives begins with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which is derived from 3,4,5-trimethoxy acetophenone. mdpi.com

For this compound to be utilized in such a synthesis, it would first need to be converted into a suitable thioamide or an α-aminoketone derivative. For example, the benzylamine (B48309) could be acylated with a thiocarboxylic acid derivative to form an N-(3,4,5-trimethoxybenzyl)thioamide, which could then potentially react with an α-haloketone. Alternatively, transformation of the benzylamine to an α-diazoketone followed by reaction with a thiourea (B124793) could be another hypothetical route. Direct, documented examples of these specific synthetic sequences starting from this compound are scarce.

Contribution to Natural Product Total Synthesis

The 3,4,5-trimethoxyphenyl unit is a key structural feature in numerous natural products, including various lignans (B1203133) and alkaloids. While the direct incorporation of this compound into these complex molecules is not a commonly reported strategy, its corresponding aldehyde is a frequent starting material.

Incorporation into Heterolignan Structures

Heterolignans are a class of natural products characterized by the coupling of two different phenylpropanoid units. The synthesis of these molecules often involves the strategic connection of substituted aromatic rings. While there is a lack of specific examples detailing the use of this compound in the total synthesis of heterolignans, the 3,4,5-trimethoxyphenyl moiety is a prevalent feature in this class of compounds. Synthetic strategies often rely on the coupling of precursors derived from 3,4,5-trimethoxybenzaldehyde or related phenolic compounds.

Precursor for Tetralone Subunit-Containing Natural Products

The tetralone scaffold is a core component of many bioactive natural products. wikipedia.org The total synthesis of such compounds often involves the construction of the bicyclic ring system through methods like Friedel-Crafts acylation. A review of the total synthesis of natural products containing the tetralone subunit indicates that precursors bearing the 3,4,5-trimethoxyphenyl group are common. semanticscholar.org For example, the synthesis of (+)-O-methylasparvenone has been achieved starting from 3,4,5-trimethoxybenzaldehyde dimethyl acetal. semanticscholar.org

A hypothetical route from this compound to a tetralone-containing natural product would necessitate significant functional group transformations. The benzylamine could potentially be converted to a phenylacetic acid derivative, which could then undergo intramolecular cyclization to form the tetralone ring system. However, direct applications of this compound as a key intermediate in the total synthesis of these natural products are not prominently described in the scientific literature.

Exploration of Biological Activities of 3,4,5 Trimethoxybenzylamine and Its Derivatives

Investigation of Antimicrobial Properties

The 3,4,5-trimethoxybenzyl group is a cornerstone of one of the most well-known synthetic antimicrobial agents, Trimethoprim (TMP). nih.govmdpi.com Trimethoprim, chemically known as 2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine, functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR). nih.govmdpi.com By blocking this enzyme, TMP impedes the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides and amino acids, thereby arresting bacterial growth. mdpi.com Its mechanism of action, targeting a vital bacterial metabolic pathway, establishes it as a broad-spectrum antibiotic. mdpi.com

The success of Trimethoprim has spurred further research into derivatives of 3,4,5-trimethoxybenzylamine as potential antimicrobial agents. nih.gov Structure-activity relationship studies continue to explore modifications of the trimethoxybenzyl core to develop new agents, potentially to overcome resistance to existing antibiotics. The exploration of benzylamine-based ligands has revealed that the specific substitution pattern is crucial for their pharmacological profiles, including antimicrobial effects.

Research on Effects within the Central Nervous System

The 3,4,5-trimethoxy substitution pattern is present in compounds known to be active in the central nervous system (CNS). ontosight.ainih.gov A notable example is Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic compound. sci-hub.se The structural similarity of mescaline to this compound highlights the potential for this chemical group to interact with CNS targets. Mescaline's effects are primarily attributed to its activity as a 5-HT2A serotonin (B10506) receptor agonist. sci-hub.se

Research has been directed toward synthesizing derivatives of this compound with potential CNS activity. One study described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine (B6355638), morpholine (B109124), and N-methylpiperazine, to create derivatives intended for CNS evaluation. nih.gov Similarly, derivatives of the related 3,4,5-trimethoxybenzoic acid have been synthesized and studied for their effects on the CNS, with investigations observing their influence on motor activity and animal behavior. nih.gov Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), which shares the core trimethoxyphenyl group, have been investigated for treating conditions like insomnia and epilepsy, reportedly acting as GABAA/BZ receptor agonists. nih.gov

Enzymatic Inhibition Studies

Derivatives of this compound have demonstrated significant inhibitory activity against several key biological enzymes. ontosight.ai For instance, N-Methyl-3,4,5-trimethoxybenzylamine can act as a substrate for enzymes such as monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.

A particularly fruitful area of research has been the development of potent anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. mdpi.comnih.gov Researchers have synthesized conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol through an amino acid linker. mdpi.comnih.gov These novel derivatives exhibited enhanced anti-inflammatory properties compared to the parent drugs. The ketoprofen derivative, for example, showed a 91% reduction in rat paw edema, compared to 47% for ketoprofen alone. mdpi.comnih.gov This increased activity was linked to significantly higher inhibition of the COX-2 enzyme; the ketoprofen derivative inhibited COX-2 by 94%, whereas the parent drug achieved 49% inhibition. mdpi.comnih.gov

Another major target for this class of compounds is tubulin. Several derivatives containing the 3,4,5-trimethoxyphenyl moiety act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a key mechanism for antineoplastic activity. nih.govnih.gov

The most prominent example of enzymatic inhibition by a 3,4,5-trimethoxybenzyl derivative is the action of Trimethoprim (TMP) on dihydrofolate reductase (DHFR). nih.gov TMP is a competitive inhibitor of DHFR, an enzyme vital for the survival of both prokaryotic and eukaryotic cells as it is involved in the biosynthesis of essential cellular components. nih.govmdpi.commdpi.com

Extensive research has focused on TMP analogs to improve their efficacy and selectivity. mdpi.commdpi.com Studies have shown that the 3',4',5'-trimethoxybenzene moiety is critical for high inhibitory activity. mdpi.com Derivatives with fewer methoxy (B1213986) groups, such as 3',5'-dimethoxy- or 3'-methoxybenzene structures, were found to be significantly less active as hDHFR inhibitors. mdpi.commdpi.com Crystallographic analyses have provided detailed insights into the binding of TMP to the active site of DHFR. These studies show that the trimethoxyphenyl ring of the inhibitor settles into a binding pocket, forming critical interactions that determine its potency. nih.gov The molecular dynamics of this interaction have also been studied, revealing how inhibitors like TMP modulate the enzyme's conformational state upon binding. nih.gov

Assessment of Antioxidant and Anti-inflammatory Potential

The 3,4,5-trimethoxybenzyl scaffold has been investigated for its potential in creating compounds with antioxidant and anti-inflammatory properties. ontosight.ai Compounds structurally similar to N-Methyl-3,4,5-trimethoxybenzylamine have been noted to exhibit antioxidant effects by reducing markers of oxidative stress.

Specific derivatives have been synthesized to explore these activities. For example, 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been reported to possess both antioxidant and anti-inflammatory potential. smolecule.com Likewise, 3,4,5-Trimethoxybenzaldehyde (B134019) oxime has been studied for its potential antioxidant and anti-inflammatory applications. lookchem.com

The most detailed research in this area involves the conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol. mdpi.comnih.gov The 3,4,5-trimethoxybenzyl moiety was specifically chosen because it is found in other compounds known to have anti-inflammatory and gastroprotective properties. mdpi.com The resulting hybrid molecules were significantly more potent anti-inflammatory agents than their parent NSAIDs, an effect attributed to enhanced COX-2 inhibition. mdpi.comnih.gov

Table 1: Enhanced Anti-inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Conjugates

This table presents a comparison of the in vivo anti-inflammatory activity and in vitro COX-2 inhibition between parent NSAIDs and their corresponding derivatives conjugated with a 3,4,5-trimethoxybenzyl moiety. Data is derived from studies on carrageenan-induced rat paw edema. mdpi.comnih.gov

CompoundParent NSAID% Reduction in Rat Paw Edema% COX-2 Inhibition
Ibuprofen Derivative (21) Ibuprofen67%67%
Ibuprofen (Parent Drug)-36%46%
Ketoprofen Derivative (19) Ketoprofen91%94%
Ketoprofen (Parent Drug)-47%49%

Antineoplastic and Antiproliferative Activity Research

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in the design of antineoplastic agents, particularly those that target microtubules. mdpi.comnih.gov Many derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. nih.gov

Numerous studies have synthesized and evaluated novel derivatives for their anticancer effects:

Heterocyclic Derivatives: One study developed novel bioactive heterocycles containing the 3,4,5-trimethoxyphenyl fragment. nih.gov The compound 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) showed potent antiproliferative activity against MGC-803 gastric cancer cells with an IC₅₀ value of 0.45 μM. nih.gov

Thiazole (B1198619) Derivatives: A series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were synthesized and found to be highly potent tubulin inhibitors. acs.org A derivative with a para-ethoxy group on the 5-aryl ring displayed IC₅₀ values in the nanomolar range (0.03–0.9 nM) against several cancer cell lines. acs.org

Indole-Propenone Derivatives: Chalcone-like derivatives incorporating a (3',4',5'-trimethoxyphenyl)-propenone framework and an indole (B1671886) ring were evaluated for antiproliferative activity. nih.gov One compound, 9e, exhibited high potency with IC₅₀ values of 0.37, 0.16, and 0.17 μM against HeLa, HT29, and MCF-7 cancer cell lines, respectively. nih.gov

Nitrogen Mustards: Early research explored the use of the trimethoxybenzyl group as a carrier for cytotoxic agents. N-bis(2-chloroethyl)-3,4,5-trimethoxybenzylamine, a nitrogen mustard derivative, was shown to substantially increase the survival time of rats with Dunning leukemia. cdnsciencepub.com

Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against a selection of human cancer cell lines, demonstrating the potent antiproliferative activity conferred by the 3,4,5-trimethoxyphenyl moiety.

Derivative ClassSpecific CompoundCancer Cell LineIC₅₀ (μM)Reference
Heterocycle (Oxazole) 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d)MGC-803 (Gastric)0.45 nih.gov
Indole-Propenone Compound 9e (2-methoxycarbonyl-6-methoxy-N-1H-indole derivative)HeLa (Cervical)0.37 nih.gov
Indole-Propenone Compound 9eHT29 (Colon)0.16 nih.gov
Indole-Propenone Compound 9eMCF-7 (Breast)0.17 nih.gov
Triazole Compound 3c (p-Me phenyl derivative)HUVEC (Endothelial)Activity comparable to Combretastatin (B1194345) A-4 nih.gov
Thiazole p-Ethoxy substituted 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoleVarious0.00003 - 0.0009 acs.org

In Vitro Cytotoxicity Screening against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. The antiproliferative effects are often observed at micromolar or even nanomolar concentrations, highlighting their potential as potent anticancer agents. acs.org

For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines showed strong antiproliferative activity, with compound 9p being particularly effective against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov Similarly, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl group were synthesized and evaluated, with compounds 16a , 16b , and 16d displaying the highest cytotoxicity against three cancer cell lines, including the multi-drug resistant MCF-7/ADR line. nih.gov Another study focused on diarylamide N-containing heterocyclic derivatives, where compound 15b showed the most potent inhibitory activity against MGC-803 (gastric cancer), PC-3 (prostate cancer), and EC-109 (esophageal cancer) cells. mdpi.com

The cytotoxic potential of these compounds is often compared to established chemotherapy drugs. In one study, a flavonoid salicylate (B1505791) derivative, 10v , exhibited higher potency than 5-fluorouracil (B62378) (5-Fu) against HCT-116 (colorectal cancer) cells. researchgate.net Furthermore, some derivatives have shown a degree of selectivity, proving to be more cytotoxic to cancer cells than to normal cell lines. nih.govresearchgate.net For example, a hydrazide derivative, P5H , was found to be more cytotoxic towards human colorectal cancer cell lines (HCT-116 and HT-29) compared to normal human colon cells (CCD-112 CoN). researchgate.net

Below is a table summarizing the in vitro cytotoxicity of selected this compound derivatives.

CompoundDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
9p 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridineHeLa, MCF-7, A549Potent activity reported nih.gov
16a PyrrolizineMCF-7/ADR0.52 nih.gov
16b PyrrolizineMCF-7/ADRNot specified nih.gov
16d PyrrolizineMCF-7/ADR6.26 nih.gov
15b Diarylamide N-containing heterocycleMGC-8031.56 mdpi.com
15b Diarylamide N-containing heterocyclePC-33.56 mdpi.com
4d N-(3,4,5-trimethoxyphenyl)acetamideMGC-8030.45 nih.gov
P5H BenzohydrazideHCT-11611.79 researchgate.net
P5H BenzohydrazideHT-2918.52 researchgate.net
FB15 Flavonoid-benzimidazoleMGC-803, MFCIC₅₀ < 50 µM researchgate.net
Compound 7 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinolineVarious0.0034 (mean) acs.org
Compound 15 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinolineVarious0.012 (mean) acs.org

Structure-Activity Relationship (SAR) Analysis for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed several key structural features that govern their biological activity.

The 3,4,5-trimethoxyphenyl ring (A-ring) is widely recognized as a critical pharmacophore for high potency, largely due to its essential role in binding to the colchicine site of tubulin. nih.govnih.gov Modifications to this ring are generally not well-tolerated and often lead to a decrease in activity. nih.gov

The linker between the A-ring and another aryl ring (C-ring), as well as the nature of the central heterocyclic ring (B-ring) , significantly influences the antiproliferative activity.

Linker Modifications : Studies on 5-amino-2-aroylquinolines showed that replacing the carbonyl linker between the 3,4,5-trimethoxyphenyl ring and the quinoline (B57606) system with sulfide (B99878) and sulfone groups resulted in compounds with substantial antiproliferative activity. acs.orgresearchgate.net

B-Ring Variations : In a series of 4-substituted methoxylbenzoyl-aryl-thiazole analogues, replacing the thiazole ring with other heterocycles like pyridine, furan, and thiophene (B33073) maintained potent activity. However, introducing pyrimidine, a reversed thiazole, or a saturated piperidine ring led to a significant loss of potency. acs.org

Substituents on the C-ring also play a vital role.

In a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, an ethoxy group at the para-position of the C-ring produced the most active compound in the series, with IC₅₀ values in the nanomolar range. acs.org

For quinazolinone-based derivatives, a 2'-methoxybenzyl group at the N-2 position proved to be highly effective. bham.ac.uk

In studies of YC-1 derivatives, fluoro or cyano substitutions at the ortho position of the benzyl (B1604629) C-ring led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

These SAR studies provide a rational basis for the design of new, more potent, and potentially more selective anticancer agents based on the this compound scaffold.

Advanced Applications and Materials Science Incorporating 3,4,5 Trimethoxybenzylamine

Development of Organic-Inorganic Hybrid Materials

The amine functional group in 3,4,5-Trimethoxybenzylamine makes it a suitable organic ligand for the construction of organic-inorganic hybrid materials. These materials synergize the properties of both organic and inorganic components, leading to novel functionalities in areas like optoelectronics.

In the field of hybrid materials, benzylamine (B48309) derivatives can be utilized to form complex structures with metal halides. The lone pair of electrons on the nitrogen atom of the amine group in this compound allows it to act as a Lewis base, coordinating with metal centers such as zinc. When reacted with zinc halides (e.g., zinc chloride, ZnCl₂) or zinc bromide (ZnBr₂), it can form organic-inorganic hybrid complexes.

The general structure of these materials involves the organic amine cation, [ (CH₃O)₃C₆H₂CH₂NH₃ ]⁺, balancing the charge of a complex zinc halide anion, such as [ZnX₄]²⁻ or [ZnX₃]⁻, where X is a halide. The precise structure and dimensionality of the resulting inorganic framework—whether it forms discrete units, chains, or layers—is influenced by factors like the stoichiometry of the reactants, the specific halide used, and the reaction conditions (e.g., solvent and temperature). The bulky nature of the 3,4,5-trimethoxybenzyl group can also play a significant role in templating the final crystal structure, influencing the spacing and arrangement of the inorganic components.

Table 1: Potential Components for Zinc-Based Halide Complexes

Organic Component Inorganic Salt Potential Complex Anion
This compound Zinc Chloride (ZnCl₂) Tetrachlorozincate ([ZnCl₄]²⁻)
This compound Zinc Bromide (ZnBr₂) Tetrabromozincate ([ZnBr₄]²⁻)

This table illustrates the potential constituent parts for forming hybrid materials. The exact stoichiometry and final structure depend on empirical research findings.

Room-temperature phosphorescence (RTP) is a phenomenon where a material can continue to glow after the light source that excites it has been removed. This property is highly sought after for applications in sensing, bio-imaging, and anti-counterfeiting technologies. One of the key mechanisms to induce or enhance RTP in organic-based materials is the heavy-atom effect.

When a luminescent organic molecule, such as a derivative of this compound, is brought into close proximity with a heavy atom (like bromine or iodine), the efficiency of phosphorescence can be dramatically increased. rsc.org The heavy atom enhances a process called intersystem crossing, which populates the triplet excited state necessary for phosphorescence.

In the context of the zinc-based halide complexes discussed above, incorporating heavier halides like bromide (Br) or iodide (I) instead of chloride (Cl) can be used to tune the material's phosphorescent properties. The close interaction between the organic 3,4,5-trimethoxybenzylammonium cation and the zinc-halide anion (e.g., [ZnBr₄]²⁻ or [ZnI₄]²⁻) facilitates the heavy-atom effect, potentially leading to materials that exhibit strong and long-lasting RTP. Researchers can systematically alter the halide component to regulate the phosphorescence lifetime and quantum yield of these hybrid materials. rsc.orgrsc.org

Surface Functionalization for Protein Adsorption Resistance

In the development of medical devices, biosensors, and drug delivery systems, preventing the non-specific adsorption of proteins onto material surfaces is a critical challenge. This phenomenon, known as bio-fouling, can impair device function and trigger undesirable biological responses. Surface functionalization is a key strategy to create protein-resistant, or "non-fouling," surfaces. nih.gov

Amines are common functional groups used to initiate surface modification processes. This compound can be used as a molecular anchor to modify surfaces that have complementary reactive groups (e.g., carboxyl or epoxy groups). Following the initial attachment of the molecule, the trimethoxy-substituted phenyl ring presents a distinct chemical interface. The methoxy (B1213986) groups can influence the surface's hydrophilicity and hydrogen-bonding capacity.

Applications in Agrochemical and Dyestuff Fields

As a substituted benzylamine, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with applications in the agrochemical and dyestuff industries.

In agrochemical synthesis, the molecular framework of this compound can be incorporated into the structure of potential herbicides, fungicides, or insecticides. The trimethoxy substitution pattern is found in some biologically active natural products and pharmaceuticals, suggesting its potential to impart desired properties in an agrochemical context. For instance, it can be a precursor to active ingredients where the benzylamine moiety is further derivatized to create the final product. A notable related compound, 3,4,5-Trimethoxybenzaldehyde (B134019), is an intermediate in the synthesis of the antibacterial drug Trimethoprim. wikipedia.orgmedchemexpress.com

In the dyestuff industry, primary aromatic amines are fundamental building blocks for the synthesis of azo dyes, which constitute a large class of synthetic colorants. While direct application of this compound in common dyes is not widely documented, its amine group can, in principle, be diazotized and then coupled with another aromatic compound (a coupling component) to form an azo linkage (-N=N-), which is the chromophore responsible for the color. The three methoxy groups on the benzene (B151609) ring would act as auxochromes, modifying the color and properties (like lightfastness and solubility) of the resulting dye.

Table 2: Mentioned Compound Names

Compound Name
This compound
Zinc Chloride
Zinc Bromide
Zinc Iodide
Polyethylene glycol
3,4,5-Trimethoxybenzaldehyde

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

Proton NMR (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms within the 3,4,5-trimethoxybenzylamine molecule. The ¹H-NMR spectrum provides characteristic signals corresponding to the different types of protons present.

In a typical ¹H-NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as a singlet in the aromatic region. The protons of the benzylic methylene (B1212753) group (CH₂) adjacent to the amine and the aromatic ring resonate as a singlet. The protons of the three methoxy (B1213986) groups (OCH₃) also give rise to distinct singlets. The protons of the primary amine (NH₂) often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The integration of these signals confirms the ratio of the different types of protons, further validating the structure.

Table 1: Representative ¹H-NMR Data for this compound

Proton Type Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic-H ~6.5 Singlet 2H
Methylene-H (CH₂) ~3.7 Singlet 2H
Methoxy-H (OCH₃) ~3.8 Singlet 9H

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum.

The spectrum typically shows signals for the quaternary aromatic carbons, the aromatic carbons bearing hydrogen, the benzylic carbon, and the carbons of the methoxy groups. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carbons attached to the electronegative oxygen atoms of the methoxy groups are shifted downfield.

Table 2: Representative ¹³C-NMR Data for this compound

Carbon Type Chemical Shift (δ) in ppm
C-N (Benzylic) ~46
C-O (Methoxy) ~56, ~60
C-H (Aromatic) ~105

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methoxy groups are observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy groups gives rise to strong absorptions, and the C=C stretching vibrations of the aromatic ring are also present.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2800 - 3000
C=C Stretch (Aromatic) 1500 - 1600
C-N Stretch 1000 - 1250

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which allows for the determination of the empirical formula. For this compound, with a molecular formula of C₁₀H₁₅NO₃, the theoretical elemental composition can be calculated. nih.gov Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity. mdpi.com

Table 4: Elemental Composition of this compound (C₁₀H₁₅NO₃)

Element Theoretical Percentage (%)
Carbon (C) 60.89
Hydrogen (H) 7.67
Nitrogen (N) 7.10

X-ray Crystallography for Three-Dimensional Structure Elucidation

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively assess purity and monitor reactions. mdpi.commarquette.eduscispace.com By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be detected as separate spots. mdpi.commarquette.eduscispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. sielc.comrsc.org A reverse-phase HPLC method can be used to separate this compound from any impurities, with the area of the peak corresponding to the compound's concentration. sielc.com This method is scalable and can be adapted for preparative separation to isolate pure compound. sielc.com

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is useful for analyzing the volatility and purity of the compound and its derivatives. marquette.edu The retention time in the gas chromatogram helps in identification, while the mass spectrum provides information about the molecular weight and fragmentation pattern. nih.govmarquette.edu

These chromatographic methods are crucial for ensuring the quality of this compound used in research and synthesis, as well as for optimizing reaction conditions to maximize product yield and purity. marquette.eduscispace.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

Derivatives of 3,4,5-trimethoxybenzylamine have been the subject of such investigations to understand their interactions with various protein targets. For instance, in the development of agents to reverse multidrug resistance (MDR) in cancer cells, a leuconicine A analogue incorporating a 3,4,5-trimethoxybenzyl group was evaluated for its binding to P-glycoprotein (Pgp). bhsai.org Docking studies using a homology model of human Pgp revealed that this analogue fits into a hydrophobic pocket formed by amino acid residues F343, I340, L339, and F336. bhsai.org This specific interaction was predicted to be crucial for its activity as an MDR reversal agent. bhsai.org

Similarly, the 3,4,5-trimethoxyphenyl moiety, a core component of this compound, is a well-known pharmacophore found in potent microtubule targeting agents like combretastatin (B1194345) A-4. acs.orgresearchgate.net Molecular modeling studies of thiazole (B1198619) derivatives bearing this moiety have shown that they bind to the colchicine (B1669291) site of tubulin. acs.orgresearchgate.net These simulations help rationalize the potent antiproliferative and apoptotic effects observed in cancer cell lines. researchgate.net Further molecular modeling has been applied to Schiff base derivatives synthesized from this compound to explore their binding modes in target enzymes. tudublin.ie

Table 1: Examples of Molecular Docking Studies Involving this compound Derivatives

Derivative/LigandProtein TargetKey FindingsReference
3,4,5-trimethoxybenzyl leuconicine AP-glycoprotein (Pgp)Binds to a hydrophobic pocket formed by residues F343, I340, L339, and F336. bhsai.org
2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazolesTubulin (Colchicine site)The 3,4,5-trimethoxyphenyl group is crucial for binding and potent antiproliferative activity. acs.orgresearchgate.net
Schiff base of this compound and 4-methoxybenzaldehydeNot specifiedMolecular modeling was used to support biochemical studies. tudublin.ie

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. lookchem.com These methods provide insights into properties like orbital energies, charge distribution, and bond strengths, which are difficult to measure experimentally but are critical for understanding a molecule's behavior.

For N-tert-butoxycarbonyl-3,4,5-trimethoxybenzylamine, a protected derivative of the parent compound, DFT calculations have been used in conjunction with Nuclear Magnetic Resonance (NMR) studies to analyze its conformational properties. lookchem.com Furthermore, quantum chemical descriptors derived from such calculations are often used as parameters in the development of Quantitative Structure-Activity Relationship (QSAR) models. scispace.com For example, a derivative, N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine, was included in a dataset where quantum chemical descriptors were calculated to help predict molecular reactivity and toxicity. scispace.com

While direct quantum chemical studies on this compound are not extensively published, methods applied to structurally similar compounds like 3,4,5-trimethoxyphenol (B152058) are illustrative. For this related molecule, DFT has been used to calculate properties such as bond dissociation energies (BDE), which are fundamental to understanding antioxidant activity and reactivity involving radical species. These calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of chemical behavior in different environments.

Table 2: Application of Quantum Chemical Calculations for this compound and Related Compounds

CompoundCalculation MethodInvestigated PropertiesReference
N-tert-butoxycarbonyl-3,4,5-trimethoxybenzylamineDensity Functional Theory (DFT)Supported NMR studies, likely for conformational analysis. lookchem.com
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamineNot specifiedCalculation of quantum chemical descriptors for QSAR models. scispace.com
3,4,5-Trimethoxyphenol (Related Compound)Density Functional Theory (DFT)Bond Dissociation Energy (BDE) and solvent effects for reactivity prediction.

In Silico Prediction of Biological Activity Profiles

In silico prediction of biological activity profiles encompasses a range of computational methods that aim to forecast the pharmacological and toxicological effects of a chemical structure. uniroma1.it These approaches, including QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are vital for prioritizing compounds in the drug discovery pipeline and identifying potential liabilities early on. uniroma1.itplos.org

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. A derivative, N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine, was part of a large training set of compounds used to build a QSAR model to predict acute toxicity in fish (Pimephales promelas). rsc.org This demonstrates how data on this compound derivatives can contribute to broader toxicological predictions for organic chemicals.

In the context of drug development, in silico ADMET prediction is routinely applied to series of newly synthesized compounds. plos.org For example, studies on various heterocyclic compounds often include a computational assessment of their oral bioavailability and drug-likeness, a practice that would be standard for novel therapeutic agents derived from this compound. plos.org Additionally, in silico methods can predict mechanisms of action. In a study of piplartine-inspired trypanocidal agents, which share structural similarities with derivatives of 3,4,5-trimethoxycinnamic acid, molecular docking was used to suggest that the compounds act via a multi-target mechanism, showing affinity for several proteins essential to the parasite's survival. mdpi.com

Table 3: Examples of In Silico Biological Activity Predictions

Compound/DerivativePrediction MethodPredicted EndpointConclusionReference
N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamineQSARFish Acute ToxicityIncluded in a dataset to build predictive toxicology models. rsc.org
General derivatives of therapeutic agentsADMET PredictionOral bioavailability, drug-likenessUsed to validate the potential of synthesized compounds as oral drugs. plos.org
Piplartine-inspired 3,4,5-trimethoxycinnamates (Related Structures)Molecular DockingMechanism of Action (Trypanocidal)Predicted a multi-target mechanism involving several key parasite proteins. mdpi.com

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Derivatives

The core structure of 3,4,5-trimethoxybenzylamine serves as a foundational building block for the synthesis of a diverse array of next-generation derivatives. Researchers are actively exploring new synthetic routes to create more complex molecules with enhanced or entirely new functionalities.

One promising area of research involves the condensation of 3,4,5-trimethoxybenzyl chloride with various amines to yield a range of trimethoxybenzyl derivatives. nih.gov For instance, reactions with 4-aminophenazone, 2-aminopyridine, piperidine (B6355638), N-methylpiperazine, pyrrolidine, and morpholine (B109124) have been shown to produce the corresponding N-substituted derivatives. nih.gov Another synthetic strategy involves the acylation of glutamic acid with trimethoxybenzoyl chloride, followed by dehydration and imidation, to generate α-[3,4,5-trimethoxybenzamido]-glutarimide. nih.gov

Recent advancements have also focused on the development of novel betulin (B1666924) derivatives. nih.govresearchgate.netresearchgate.net In one such approach, the amide 4 was synthesized through the reaction of an intermediate reactive ester with this compound. nih.govresearchgate.net Furthermore, the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives has been achieved, where this compound is reacted with compounds like 3-nitro-N-(3,4,5-trimethoxybenzyl)quinolin-4-amine to produce new molecules with potential immunological applications. acs.orgnih.gov

The following table summarizes some of the synthesized derivatives and the synthetic methods employed:

Derivative ClassStarting MaterialsReagents and ConditionsReference
N-Substituted Trimethoxybenzyl Derivatives3,4,5-trimethoxybenzyl chloride, various amines (4-aminophenazone, 2-aminopyridine, etc.)Condensation reaction nih.gov
α-[3,4,5-trimethoxybenzamido]-glutarimideGlutamic acid, 3,4,5-trimethoxybenzoyl chlorideAcylation, dehydration, imidation nih.gov
Betulinic Acid AmideBetulinic acid, this compoundDCC/HOBt system, THF, 0 °C to rt, 16 h nih.govresearchgate.net
Polyphenolic Imidazo[4,5-c]quinoline Derivatives3-Nitro-N-(3,4,5-trimethoxybenzyl)quinolin-4-amine, this compoundEt3N acs.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motif of this compound is present in a variety of bioactive compounds, suggesting its potential for the development of new therapeutic agents. mdpi.com Research is ongoing to identify and validate novel biological targets for derivatives of this compound.

One significant area of investigation is in the field of immunology. Derivatives of imidazo[4,5-c]quinoline containing the 3,4,5-trimethoxybenzyl moiety have been designed and synthesized to modulate the activity of Toll-like receptor-7 (TLR7), which plays a crucial role in the innate immune response. acs.orgnih.gov These compounds are being explored as potential vaccine adjuvants. acs.orgnih.gov

Another therapeutic area of interest is the development of anticoagulants. Coumarin derivatives incorporating the this compound moiety have been synthesized and studied for their potential to act as antagonists of vitamin K epoxide reductase, a key enzyme in the vitamin K cycle necessary for blood coagulation. mdpi.com

Furthermore, derivatives of this compound are being investigated for their ability to overcome multidrug resistance in cancer. nih.govresearchgate.netresearchgate.net Specifically, betulin derivatives with a this compound amide linkage have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a transporter protein that effluxes chemotherapy drugs from cancer cells. nih.govresearchgate.netresearchgate.net

Research has also explored the potential of 3,4,5-trimethoxyphenyl amines as calcium channel blockers for the treatment of neuropathic pain. nih.gov Novel amine derivatives have been synthesized and evaluated for their inhibitory activity against T-type and N-type calcium channels. nih.gov Additionally, some derivatives have shown potential as inhibitors of the ricin A chain, a potent toxin. nih.gov

The table below highlights some of the potential therapeutic applications and the corresponding biological targets of this compound derivatives.

Therapeutic ApplicationBiological TargetDerivative ClassReference
Vaccine AdjuvantToll-like receptor-7 (TLR7)Polyphenolic imidazo[4,5-c]quinolines acs.orgnih.gov
AnticoagulationVitamin K epoxide reductaseCoumarin derivatives mdpi.com
Cancer Multidrug ResistanceP-glycoprotein (P-gp)Betulin amides nih.govresearchgate.netresearchgate.net
Neuropathic PainT-type and N-type calcium channels3,4,5-trimethoxyphenyl amines nih.gov
Ricin Toxin InhibitionRicin A chainN-(3,4,5-trimethoxybenzyl)-7-carbamoyl-pterin nih.gov
Antitubercular AgentsNot specifiedVarious google.com

Integration into Advanced Functional Materials and Nanotechnology

Beyond its biological applications, the this compound scaffold is being explored for its potential in the development of advanced functional materials and in the field of nanotechnology. Its unique electronic and structural properties make it a candidate for creating materials with novel optical and electronic characteristics.

A notable area of research is the synthesis of organic-inorganic hybrid materials (OIMHs) exhibiting room-temperature phosphorescence (RTP). researchgate.netacs.org Zero-dimensional OIMHs composed of this compound (TBA) and zinc halides have been synthesized. researchgate.netacs.org These materials show tunable RTP, and by adjusting the halide incorporation ratios, white-light emission can be achieved. researchgate.net This property is of significant interest for the development of new lighting technologies and sensors. The well-ordered molecular arrangements in these materials are crucial for their phosphorescent properties. researchgate.net

The ability to form complexes with metal ions, such as zinc, opens up possibilities for creating new coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can have applications in catalysis, gas storage, and separation. The interligand charge-transfer processes in zinc complexes with ligands derived from this compound are also under investigation. mdpi.com

Development of Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthetic protocols for the production of this compound and its derivatives. mdpi.comrasayanjournal.co.inwjpmr.comresearchgate.net The goal is to minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable feedstocks.

Future research in this area will likely focus on several key strategies:

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace traditional volatile organic solvents. mdpi.com

Catalytic Methods: Developing highly efficient and selective catalytic systems to reduce the need for stoichiometric reagents and minimize waste. rasayanjournal.co.in This includes the use of ruthenium-catalyzed deaminative coupling reactions for the synthesis of secondary amines. nih.govscispace.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Investigating mechanochemical methods, such as ball milling, and solid-state reactions to eliminate the need for solvents altogether. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts. researchgate.net

Recent developments in the synthesis of related amine compounds have already demonstrated the feasibility of these green approaches. For example, ligand-promoted ruthenium-catalyzed deaminative coupling reactions have been used to synthesize symmetric and unsymmetric secondary amines from primary amines, offering a more atom-economical route. nih.govscispace.com

Q & A

Q. What are the critical safety precautions for handling 3,4,5-Trimethoxybenzylamine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. A face shield is recommended for splash-prone procedures .
  • Engineering Controls: Work in a fume hood to avoid inhalation of dust/mists. Ensure local exhaust ventilation is operational .
  • Storage: Store in a cool, dry, locked cabinet away from oxidizers. Avoid prolonged storage due to potential degradation .
  • Emergency Protocols: In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air .

Q. How should researchers interpret regulatory compliance for this compound in the U.S.?

Answer:

  • TSCA Status: Not listed on the EPA Toxic Substances Control Act inventory. Restricted to R&D use under supervision of a qualified individual .
  • State Regulations: Complies with Massachusetts, New Jersey, and Pennsylvania Right-to-Know laws. No Proposition 65 (California) listing .
  • Disposal: Follow federal (40 CFR), state, and local guidelines. Use certified waste management services for hazardous materials .

Q. What are the key physicochemical properties relevant to experimental design?

Answer:

PropertyValueReference
Density1.155 g/mL at 25°C
Boiling Point121°C at 0.05 mmHg
Refractive Indexn20/D=1.548n_{20}/D = 1.548
Flash Point>230°F (non-flammable)
SolubilitySoluble in polar organic solvents (e.g., DCM, DMF)

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as a monomer in polymer synthesis?

Answer:

  • Reaction Conditions: Use anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar). Monitor pH to avoid premature deprotonation of the amine group .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted monomers. Confirm purity via TLC or HPLC .
  • Yield Challenges: Low yields may result from moisture sensitivity. Pre-dry reagents and use molecular sieves .

Q. How should conflicting NMR data be resolved during structural characterization?

Answer:

  • Reference Spectra: Compare experimental 1H^1H NMR (e.g., δ 6.44 ppm for aromatic protons) and 13C^{13}C NMR (e.g., δ 154.4 ppm for methoxy carbons) with published data .
  • Solvent Artifacts: Ensure deuterated solvents (e.g., CDCl₃) are free from impurities. Check for residual proton signals in 1H^1H NMR .
  • Dynamic Effects: Rotameric splitting in amine protons (δ 6.79–6.61 ppm) may occur; use higher-field NMR (≥400 MHz) for resolution .

Q. What strategies mitigate toxic byproduct formation during thermal decomposition?

Answer:

  • Temperature Control: Avoid heating above 150°C. Use oil baths (not open flames) for controlled heating .
  • Byproduct Trapping: Install scrubbers for nitrogen oxides (NOₓ) and carbon monoxide (CO) in reflux setups .
  • Analytical Monitoring: Use FTIR or GC-MS to detect decomposition products (e.g., trimethoxybenzaldehyde) .

Q. How is this compound utilized in targeted drug delivery systems?

Answer:

  • Prodrug Synthesis: React with cephalosporin derivatives via deaminative coupling for antibody-directed enzyme prodrug therapy (ADEPT) .
  • Functionalization: The amine group enables conjugation to biomolecules (e.g., antibodies) for site-specific drug activation .
  • Stability Testing: Assess hydrolytic stability in PBS (pH 7.4) and plasma using LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in hazard classifications across SDS sources?

Answer:

  • Source Prioritization: Prioritize SDS from regulated suppliers (e.g., TCI America) over non-academic vendors. TCI classifies the compound as Skin/Irritation Category 1C, while others may use older systems .
  • Experimental Validation: Conduct patch tests for skin irritation (OECD 404) if conflicting data exist. Document results in lab safety protocols .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.